molecular formula C20H16ClN3O3S B2638438 1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea CAS No. 1207022-44-3

1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea

Cat. No.: B2638438
CAS No.: 1207022-44-3
M. Wt: 413.88
InChI Key: AJPRJJWBDLEAGE-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxybenzofuran moiety, and a thiazolylurea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling to form the final urea derivative. Key steps may include:

    Formation of the Benzofuran Intermediate: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Synthesis of the Thiazole Intermediate: This often involves the reaction of thioamides with α-haloketones.

    Coupling Reaction: The benzofuran and thiazole intermediates are then coupled using reagents like isocyanates or carbodiimides to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the chlorophenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), thiols (RSH).

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Amino derivatives, thioethers.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-26-16-4-2-3-13-9-17(27-18(13)16)15-11-28-20(23-15)24-19(25)22-10-12-5-7-14(21)8-6-12/h2-9,11H,10H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPRJJWBDLEAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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